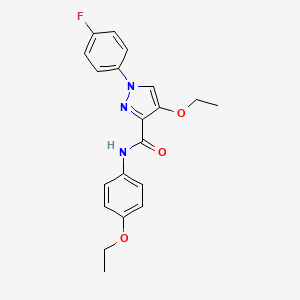

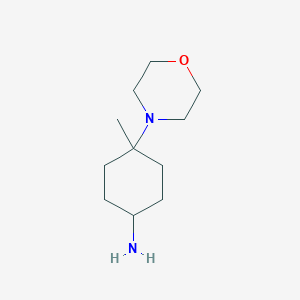

![molecular formula C18H28BFN2O2 B2841908 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine CAS No. 2246633-06-5](/img/structure/B2841908.png)

1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

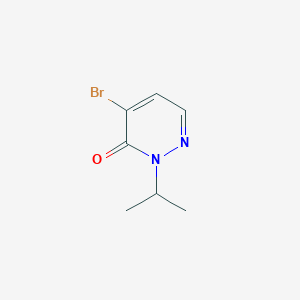

Compounds with a structure similar to “1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine” often contain a boronic acid pinacol ester group . This group is significant in organic synthesis reactions and has many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Synthesis Analysis

The synthesis of similar compounds often involves a two-step substitution reaction . The structure of the synthesized compound is usually confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray diffraction . Density functional theory (DFT) is also applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

Boronic acid pinacol ester compounds, which are present in similar compounds, are important reaction intermediates in organic synthesis . They have been widely used in reactions such as the Suzuki reaction .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound shows promise in the field of medicinal chemistry, particularly in the development of sigma ligands with high affinity and selectivity for sigma 2 binding sites. For example, compounds with a 4-fluorophenyl substituent, similar in structure to 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine, demonstrated very selective sigma 2 ligands with subnanomolar affinity. Such compounds could potentially be used in exploring treatments for conditions like anxiety, as indicated by anxiolytic activity found in related sigma 2 ligands in animal tests (Perregaard et al., 1995).

Organic Synthesis and Chemical Properties

In organic synthesis, compounds similar to this compound are used as intermediates. For instance, boric acid ester intermediates with benzene rings were synthesized and their structures confirmed by various spectroscopic methods. These compounds were obtained through a three-step substitution reaction, providing insights into the synthesis and conformational analysis of similar complex molecules (Huang et al., 2021).

Pharmacological Properties

The pharmacological characterization of compounds structurally related to this compound includes their potential as inverse agonists at 5-HT2A receptors. Such properties suggest a possible application in developing antipsychotic agents, as demonstrated by ACP-103, a compound that showed significant inverse agonist activity at 5-HT2A receptors and promising behavioral pharmacological profiles in animal models (Vanover et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTPVAUCWUBHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

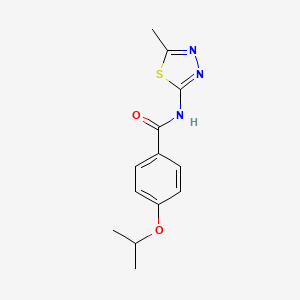

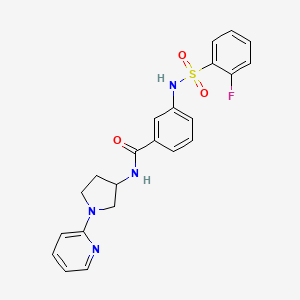

![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)

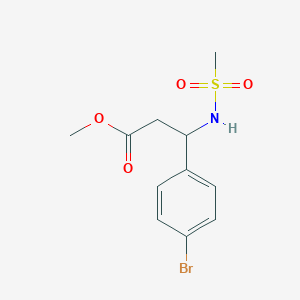

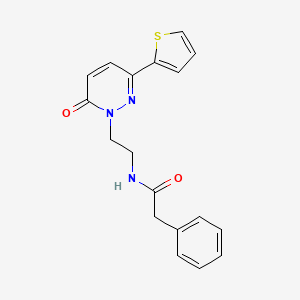

![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)

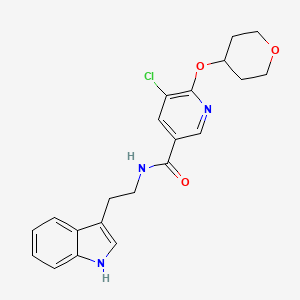

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)

![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

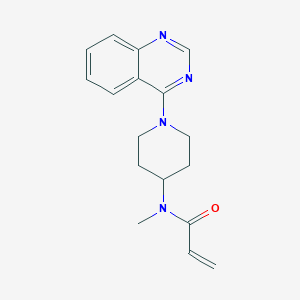

![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)